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molecular formula C20H23BrN2O2 B030513 Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate CAS No. 926934-01-2

Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate

Cat. No. B030513
M. Wt: 403.3 g/mol
InChI Key: QCFBDQSHLKFOGJ-UHFFFAOYSA-N
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Patent
US08084607B2

Procedure details

A mixture of EXAMPLE 1A (23.43 g), 2-bromobenzyl bromide (26.24 g), and DIEA (20.94 mL) in acetonitrile (200 mL) at 25° C. was stirred for 2 hours and filtered.
Quantity
23.43 g
Type
reactant
Reaction Step One
Quantity
26.24 g
Type
reactant
Reaction Step One
Name
Quantity
20.94 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[CH:17]=[CH:16][C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:9][CH:8]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[Br:18][C:19]1[CH:26]=[CH:25][CH:24]=[CH:23][C:20]=1[CH2:21]Br.CCN(C(C)C)C(C)C>C(#N)C>[Br:18][C:19]1[CH:26]=[CH:25][CH:24]=[CH:23][C:20]=1[CH2:21][N:4]1[CH2:3][CH2:2][N:1]([C:7]2[CH:8]=[CH:9][C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:16][CH:17]=2)[CH2:6][CH2:5]1

Inputs

Step One
Name
Quantity
23.43 g
Type
reactant
Smiles
N1(CCNCC1)C1=CC=C(C(=O)OCC)C=C1
Name
Quantity
26.24 g
Type
reactant
Smiles
BrC1=C(CBr)C=CC=C1
Name
Quantity
20.94 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
Smiles
BrC1=C(CN2CCN(CC2)C2=CC=C(C(=O)OCC)C=C2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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